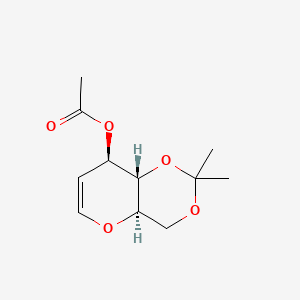

3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Description

BenchChem offers high-quality 3-O-Acetyl-4,6-O-isopropylidene-D-glucal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Acetyl-4,6-O-isopropylidene-D-glucal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKNNUBJVJGXIN-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC2C1OC(OC2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 3-O-Acetyl-4,6-O-isopropylidene-D-glucal: Structure, Properties, and Synthetic Applications

Executive Summary

In the realm of advanced carbohydrate chemistry and natural product synthesis, precisely protected glycal building blocks are indispensable. 3-O-Acetyl-4,6-O-isopropylidene-D-glucal stands out as a highly versatile, orthogonally protected D-glucal derivative. By masking the C-4 and C-6 hydroxyls with a rigid isopropylidene acetal and activating the C-3 position with an acetate group, this molecule serves a dual purpose: it acts as a masked aldehyde via its enol ether functionality and functions as a pre-activated allylic system primed for stereoselective functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic reactivity of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, culminating in its application in the total synthesis of complex macrolides.

Chemical Identity & Structural Analysis

The utility of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is rooted in its structural rigidity. The 4,6-O-isopropylidene group locks the pyranose ring into a rigid, trans-decalin-like conformation. This steric bulk effectively shields the

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-O-Acetyl-4,6-O-isopropylidene-D-glucal |

| IUPAC Name | [(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

| CAS Registry Number | [1] |

| Molecular Formula | C11H16O5 |

| Molecular Weight | 228.24 g/mol |

| Physical State | Solid / Crystalline Powder |

| Purity (Commercial) | ≥ 97% |

Synthesis & Preparation Protocol

The synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal from unprotected D-glucal requires strict control over thermodynamic equilibria and pH to prevent the degradation of sensitive intermediates.

Step-by-Step Methodology

Phase 1: 4,6-O-Isopropylidenation (Acetonide Protection)

-

Reaction Setup: Suspend D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone under an inert argon atmosphere.

-

Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Causality & Logic: 2,2-dimethoxypropane is strictly preferred over acetone because it acts as a chemical water scavenger. It drives the thermodynamic equilibrium toward the cyclic acetal by releasing methanol instead of water. p-TsOH provides the protonation necessary to activate the acetal exchange.

-

-

Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (stain with p-anisaldehyde; glucal derivatives typically stain a distinct dark green/blue).

-

Quenching (Critical Self-Validating Step): Once complete, immediately add triethylamine (Et3N, 0.1 eq) to the reaction mixture before any concentration or workup.

-

Causality & Logic: The 4,6-O-isopropylidene group is highly acid-sensitive. Failing to neutralize the p-TsOH prior to concentration will result in rapid deprotection or polymerization of the enol ether. The pH must be strictly >7 before solvent removal.

-

-

Purification: Concentrate under reduced pressure and pass through a short silica gel plug (eluting with Hexanes/EtOAc) to isolate 4,6-O-isopropylidene-D-glucal.

Phase 2: C-3 Acetylation

-

Reaction Setup: Dissolve the purified 4,6-O-isopropylidene-D-glucal (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C. Add anhydrous pyridine (2.0 eq), acetic anhydride (Ac2O, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality & Logic: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that dramatically accelerates the acetylation of the sterically hindered C-3 hydroxyl. Pyridine acts as an acid scavenger to neutralize the generated acetic acid, protecting the acid-sensitive acetonide from cleavage.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC shows complete conversion.

-

Workup & Isolation: Quench with saturated aqueous NaHCO3 to destroy excess Ac2O. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield the final crystalline product.

Synthetic workflow for 3-O-Acetyl-4,6-O-isopropylidene-D-glucal from D-glucal.

Core Reactivity & Mechanistic Pathways

The strategic placement of protecting groups on this molecule unlocks three primary synthetic pathways:

Ferrier Rearrangement

The Ferrier rearrangement is a cornerstone reaction for synthesizing 2,3-unsaturated glycosides. When treated with a Lewis acid (e.g., BF3·OEt2), the C-3 acetate departs, generating a resonance-stabilized allylic oxocarbenium ion. Because the 4,6-O-isopropylidene group sterically shields the

Epoxidation & Glycosylation

To synthesize

-

Mechanistic Choice: Dimethyldioxirane (DMDO) is the mandatory oxidant for this transformation. Standard peracids like mCPBA generate m-chlorobenzoic acid as a byproduct, which immediately causes premature epoxide opening and catastrophic cleavage of the 4,6-acetonide. DMDO is a neutral oxidant that leaves only acetone as a byproduct, preserving the delicate protecting groups. The rigid acetonide directs the epoxidation exclusively to the

-face, allowing subsequent ring-opening with an alcohol nucleophile (often catalyzed by ZnCl2) to yield a pure

Azidonation

Through the radical addition of an azide radical (generated from NaN3 and Ceric Ammonium Nitrate, CAN) across the double bond, this building block serves as a direct precursor to 2-azido-2-deoxy-glycosides, which are essential intermediates for synthesizing glucosamine-containing oligosaccharides.

Key synthetic reactivity pathways of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal.

Application in Complex Molecule Synthesis: Ipomoeassin F

The true value of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is demonstrated in the total synthesis of complex natural products. A premier example is its use in the synthesis of Ipomoeassin F , a macrocyclic glycoresin exhibiting potent, single-digit nanomolar anti-tumor activity against various cancer cell lines.

In the first total synthesis of Ipomoeassin F, utilized 3-O-Acetyl-4,6-O-isopropylidene-D-glucal as the foundational building block for the glucose fragment of the molecule's disaccharide core[2]. The C-3 acetate was strategically exchanged for a tert-butyldimethylsilyl (TBS) group to allow for orthogonal deprotection later in the sequence. The rigid 4,6-O-isopropylidene group was maintained to strictly dictate the stereochemistry of subsequent dihydroxylation and Schmidt glycosidation steps. This stereochemical control was absolute necessary to successfully execute the downstream ring-closing metathesis (RCM) that formed the 20-membered macrolactone ring.

Building upon this foundation, later optimized the synthetic route, achieving a 3.8% overall yield over 17 steps[3][4]. Their methodology heavily relied on the predictable reactivity and stereochemical shielding provided by precisely protected glucal precursors, underscoring the molecule's status as a critical tool in modern drug development.

References

-

Postema, M., et al. "Total Synthesis of Ipomoeassin F." Organic Letters, American Chemical Society, 2009, 11(6), 1417–1420.[Link]

-

Zhai, J. Q., et al. "Total Synthesis and Biological Evaluation of Ipomoeassin F and Its Unnatural 11R-Epimer." Journal of the American Chemical Society, 2015, 137(33), 10506–10509.[Link]

Sources

Molecular weight and formula of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

An In-depth Technical Guide to 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, a key synthetic intermediate in carbohydrate chemistry. The strategic placement of a bulky isopropylidene group and a readily removable acetyl group makes this molecule a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development. This document will cover the fundamental molecular properties, a proposed synthetic pathway, key chemical transformations, and potential applications, with a focus on the underlying chemical principles that guide its use in research.

Core Molecular Properties

The unique reactivity and utility of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal stem from its specific chemical structure. A thorough understanding of its molecular formula and weight is the first step in its application.

Molecular Formula and Weight

The chemical structure of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is derived from the parent D-glucal molecule, with the hydroxyl groups at the 4 and 6 positions protected by an isopropylidene group and the hydroxyl group at the 3 position protected by an acetyl group.

-

D-glucal: C₆H₁₀O₄

-

Addition of Isopropylidene group (C₃H₆) with loss of 2H: Net +C₃H₄

-

Addition of Acetyl group (C₂H₃O) with loss of 1H: Net +C₂H₂O

This leads to the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₅ |

| Molar Mass | 228.24 g/mol |

| Exact Mass | 228.0998 u |

Structural Features and Reactivity

The strategic placement of the protecting groups on the D-glucal scaffold dictates the molecule's reactivity. The endocyclic double bond of the glucal is a key reactive site, susceptible to electrophilic addition and rearrangement reactions, such as the Ferrier rearrangement. The isopropylidene group provides robust protection for the 4- and 6-hydroxyls under a variety of reaction conditions, while the acetyl group at the 3-position can be selectively removed under basic conditions, allowing for further functionalization at this position.

Synthesis and Purification

The synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal typically proceeds from the readily available D-glucal. The synthetic strategy involves a two-step protection sequence.

Synthetic Workflow

Caption: Synthetic pathway for 3-O-Acetyl-4,6-O-isopropylidene-D-glucal from D-glucal.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,6-O-Isopropylidene-D-glucal [1]

-

To a stirred solution of D-glucal in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4,6-O-Isopropylidene-D-glucal as a white solid.

Step 2: Synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

-

Dissolve the 4,6-O-Isopropylidene-D-glucal in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add pyridine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel chromatography to afford pure 3-O-Acetyl-4,6-O-isopropylidene-D-glucal.

Applications in Drug Development and Organic Synthesis

The unique structural features of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal make it a valuable intermediate in the synthesis of various biologically active molecules.

Glycosylation Reactions

The double bond in the glucal ring allows for the stereoselective introduction of glycosidic linkages. This is particularly useful in the synthesis of 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties. The protected hydroxyl groups ensure that glycosylation occurs specifically at the anomeric position.

Synthesis of Complex Carbohydrates

The ability to selectively deprotect the 3-hydroxyl group allows for the stepwise elongation of carbohydrate chains, leading to the synthesis of complex oligosaccharides. These molecules are crucial for studying carbohydrate-protein interactions, which play a vital role in many biological processes, including cell recognition and signaling.

Chiral Building Block

As a chiral molecule derived from a natural sugar, 3-O-Acetyl-4,6-O-isopropylidene-D-glucal serves as a versatile starting material for the enantioselective synthesis of non-carbohydrate natural products and pharmaceuticals.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the glucal double bond, the acetyl methyl protons, and the isopropylidene methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyranoid ring, the acetyl carbonyl and methyl groups, and the isopropylidene quaternary and methyl carbons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

Safety and Handling

Appropriate safety precautions should be taken when handling 3-O-Acetyl-4,6-O-isopropylidene-D-glucal and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

References

-

PharmaCompass. 3,4,6-Tri-O-Acetyl-D-glucal | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 4,6-O-Isopropylidene-D-glucal. [Link]

Sources

In-Depth Technical Guide: Synthesis and NMR Spectral Analysis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Executive Summary

In modern carbohydrate chemistry and drug development, differentially protected glycals serve as indispensable chiral pool building blocks. 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is a highly specialized intermediate characterized by an enol ether functionality (C1=C2) and orthogonal protecting groups at the C3, C4, and C6 positions. This whitepaper provides an authoritative, self-validating guide to the synthesis, mechanistic causality, and rigorous structural verification of this molecule using

Mechanistic Overview & Synthetic Utility

The structural architecture of 3-O-acetyl-4,6-O-isopropylidene-D-glucal allows for precise regiocontrol and stereocontrol during complex synthetic sequences. The molecule is frequently utilized in the synthesis of complex oligosaccharides, amidoglycosylation reactions, and as a precursor for generating strained cyclic systems via the Ramberg-Bäcklund reaction 1[1].

By locking the C4 and C6 hydroxyls into a rigid 1,3-dioxane ring (isopropylidene/acetonide acetal) and protecting the allylic C3 position with an electron-withdrawing acetyl ester, chemists can direct electrophilic additions (e.g., epoxidation, halogenation) to the electron-rich C1=C2 double bond with high facial selectivity.

Synthetic Workflow & Experimental Protocols

The preparation of the target molecule from D-glucal relies on a robust, two-step differential protection strategy. Each step is designed to be a self-validating system, ensuring high yield and purity before progression.

Step 1: Synthesis of 4,6-O-Isopropylidene-D-glucal

Causality: The primary C6-OH and secondary C4-OH are protected simultaneously. The reaction is thermodynamically driven by the formation of a stable six-membered 1,3-dioxane ring. 2,2-Dimethoxypropane (2,2-DMP) acts as both the acetonide source and a water scavenger, shifting the equilibrium toward the product. Protocol:

-

Dissolve D-glucal (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) 2[2].

-

Add 2,2-DMP (5.0 equiv) to the solution.

-

Acidify the mixture to pH 3 using catalytic p-toluenesulfonic acid (p-TsOH) monohydrate 2[2].

-

Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) until the starting material is fully consumed.

-

Quench with saturated aqueous NaHCO

, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO

Step 2: Acetylation to Target Molecule

Causality: The remaining free hydroxyl at C3 is allylic and highly reactive. Acetylation is achieved using acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct, while 4-dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst to accelerate the acyl transfer. Protocol:

-

Suspend the crude 4,6-O-isopropylidene-D-glucal (1.0 equiv) in anhydrous dichloromethane (CH

Cl -

Add pyridine (8.0 equiv), acetic anhydride (4.0 equiv), and a catalytic amount of DMAP (0.25 equiv) 3[3].

-

Stir the mixture at room temperature for 2 hours.

-

Dilute with CH

Cl -

Dry the organic layer over MgSO

, filter, and concentrate. Purify via silica gel flash chromatography to yield the pure target molecule.

Workflow Visualization

Synthetic workflow for 3-O-Acetyl-4,6-O-isopropylidene-D-glucal from D-glucal.

NMR Spectral Data & Causality Analysis

A scientifically rigorous protocol demands self-validating analytical checkpoints. The precise assignment of

Self-Validating Systems (Checkpoints)

-

Disappearance of the Hydroxyl Peak: The broad singlet corresponding to the C3-OH in the intermediate (~2.5–3.0 ppm) must completely disappear.

-

Appearance of the Acetyl Peak: A sharp 3H singlet at ~2.10 ppm validates successful acetylation.

-

Downfield Shift of H-3: Upon acetylation, the H-3 proton shifts significantly downfield (from ~4.3 ppm to ~5.25 ppm) due to the strong electron-withdrawing nature of the newly formed ester carbonyl.

Table 1: H NMR Spectral Data (400 MHz, CDCl )

The following table summarizes the quantitative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Causality & Structural Significance |

| H-1 | 6.35 | dd, J = 6.1, 1.5 | Highly deshielded by the adjacent ring oxygen and the anisotropic effect of the C1=C2 double bond. |

| H-3 | 5.25 | m | Deshielded relative to the intermediate due to the electron-withdrawing O-acetyl group. |

| H-2 | 4.75 | dd, J = 6.1, 2.0 | Shielded relative to H-1 due to resonance electron donation from the ring oxygen (+M effect). |

| H-4, H-5, H-6a, H-6b | 3.75 – 3.95 | m (overlapping) | Typical chemical shift range for carbohydrate pyranose ring protons attached to oxygenated carbons. |

| O-C(O)CH | 2.10 | s, 3H | Characteristic sharp singlet of the acetyl methyl group. |

| Acetonide CH | 1.50 | s, 3H | Deshielded relative to the axial methyl due to the specific magnetic environment of the 1,3-dioxane ring. |

| Acetonide CH | 1.40 | s, 3H | Shielded relative to the equatorial methyl group. |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

The carbon framework provides orthogonal validation of the protecting groups and the glycal core.

| Carbon Assignment | Chemical Shift (δ, ppm) | Causality & Structural Significance |

| C=O (Acetyl) | 170.5 | Highly deshielded ester carbonyl carbon. |

| C-1 (Enol Ether) | 145.2 | Deshielded by the directly attached electronegative ring oxygen. |

| C (Acetonide Quaternary) | 99.8 | Acetal carbon locked between two oxygen atoms in the cyclic protecting group. |

| C-2 (Alkene) | 98.5 | Shielded alkene carbon due to resonance from the enol ether oxygen. |

| C-4 | 73.5 | Secondary carbon attached to the acetonide oxygen. |

| C-3 | 69.2 | Shifted downfield relative to the free alcohol due to the acetyl ester linkage. |

| C-5 | 67.8 | Ring carbon adjacent to the pyranose oxygen. |

| C-6 | 62.1 | Primary carbon attached to the acetonide oxygen. |

| Acetonide CH | 29.0 | Equatorial methyl carbon of the isopropylidene group. |

| Acetyl CH | 21.2 | Standard chemical shift for an acetate methyl carbon. |

| Acetonide CH | 19.1 | Axial methyl carbon of the isopropylidene group. |

References

- Source: chemistry-chemists.

- Source: uni-muenchen.

- Source: amazonaws.

Sources

Solubility Profile and Solvation Thermodynamics of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal in Organic Solvents

Executive Summary

In advanced carbohydrate chemistry, the precise manipulation of protecting groups is essential for dictating both the stereochemical outcome of glycosylation events and the physicochemical properties of the intermediate building blocks. 3-O-Acetyl-4,6-O-isopropylidene-D-glucal (CAS: 97747-17-6) is a highly versatile, doubly-protected enol ether used extensively in the synthesis of C-glycosides, oligosaccharides, and strained heterocyclic systems.

Unlike native D-glucal, which is highly polar and water-soluble, the introduction of the 4,6-O-isopropylidene acetal and 3-O-acetyl groups fundamentally shifts the molecule's thermodynamic profile. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, detailing the structural causality behind its solvation and providing a self-validating experimental framework for solvent optimization in downstream synthetic workflows.

Structural Causality & Solvation Thermodynamics

To understand the solubility profile of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, one must analyze the thermodynamic contributions of its specific protecting groups 1:

-

The 4,6-O-Isopropylidene Acetal (Acetonide): This cyclic protecting group locks the pyranose ring into a rigid conformation. More importantly, it masks two primary/secondary hydroxyl groups, eliminating their ability to act as hydrogen-bond donors. The gem-dimethyl moiety introduces a bulky, lipophilic pocket that strongly favors solvation via dispersion forces in non-polar or moderately polar media.

-

The 3-O-Acetyl Group: By esterifying the final free hydroxyl group on the C3 position, the molecule is entirely stripped of hydrogen-bond donors. The acetate carbonyl can still act as a hydrogen-bond acceptor, but the overall molecule behaves more like a neutral lipid than a carbohydrate.

-

The C1-C2 Enol Ether (Glycal Double Bond): The electron-rich double bond contributes to polarizability, allowing for favorable dipole-induced dipole interactions with halogenated solvents like dichloromethane (DCM) and chloroform 2.

The Result: The compound exhibits extreme hydrophobicity, rendering it insoluble in aqueous systems, while demonstrating exceptional solubility in polar aprotic and halogenated organic solvents.

Quantitative Solubility Profile

The table below summarizes the empirical solubility profile of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal across distinct solvent classes. These parameters are critical for determining reaction concentrations, especially for low-temperature transformations where premature precipitation can stall reaction kinetics.

Table 1: Empirical Solubility Profile & Mechanistic Causality

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Causality & Synthetic Application |

| Polar Aprotic | Dichloromethane (DCM), THF, Acetone, DMF | 4.8 – 36.7 | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole interactions with the acetate and acetal oxygens. Optimal for glycosylation, epoxidation, and metal-free couplings 3. |

| Non-Polar | Hexane, Heptane, Toluene, Benzene | 1.9 – 2.4 | 10 – 50 mg/mL (Moderately Soluble) | Solvation driven by dispersion forces with the isopropylidene methyl groups. Ideal for silica gel chromatography and crystallization 4. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 18.3 – 32.7 | 50 – 100 mg/mL (Soluble) | Hydrogen bond acceptance by the ester/acetal oxygens. Lack of H-bond donors limits maximum saturation. Used primarily for Zemplén deprotection. |

| Aqueous | Water, Aqueous Buffers, Brine | 80.1 | < 1 mg/mL (Insoluble) | High hydrophobic exclusion due to the bulky protecting groups masking the polar core. Ideal for liquid-liquid extraction and reaction quenching. |

Visualizing the Solvation & Synthetic Workflow

The choice of solvent directly dictates the downstream synthetic utility of the protected glucal. The following decision tree maps the logical relationship between solvent class, solvation mechanism, and the optimal synthetic application.

Decision tree for solvent selection based on the solubility profile of the protected D-glucal.

Experimental Methodology: High-Throughput Turbidimetric Solubility Screening

Visual estimation of solubility is highly prone to error, often mistaking micro-suspensions for true solutions. To ensure rigorous reproducibility, the following protocol utilizes a self-validating turbidimetric system to empirically determine the precise saturation point of the glucal in target solvent systems.

Protocol: Turbidimetric Titration & Thermodynamic Validation

Objective: To quantitatively determine the maximum solubility threshold of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal prior to low-temperature synthetic applications.

Step 1: Gravimetric Stock Preparation

-

Accurately weigh

of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal into a tared 2.0 mL clear glass HPLC vial.

-

Causality: Starting with a precisely known mass is the foundation of the self-validating loop. It allows for the exact back-calculation of the saturation concentration (

) once the final solvent volume is recorded.

Step 2: Incremental Solvent Addition (Titration)

-

Using a positive displacement pipette, add the target solvent (e.g., a 4:1 Hexane/EtOAc mixture) in

increments. -

Vortex the vial vigorously for 30 seconds after each addition. If macroscopic particulates remain, sonicate the vial for 1 minute at

.

-

Causality: Crystalline protected sugars often exhibit slow dissolution kinetics due to stable crystal lattice energies. Sonication provides the acoustic cavitation necessary to overcome the activation energy barrier of dissolution, preventing false-negative insolubility readings.

Step 3: Turbidimetric Validation (The Self-Validating Step)

-

Once the solution appears visually clear to the naked eye, transfer a

aliquot to a quartz microcuvette. -

Measure the optical density at 600 nm (

) using a UV-Vis spectrophotometer blanked against the pure solvent. -

Validation Gate: An

confirms complete dissolution (a true thermodynamic solution). If

-

Causality: The human eye cannot reliably detect micro-particulates below a certain threshold.

measures light scattering (turbidity) rather than molecular absorbance, providing an objective, machine-readable confirmation of complete solvation.

Step 4: Temperature Cycling (Thermodynamic Stability)

-

Once true solvation is confirmed at room temperature, submerge the vial in a cryocooler or dry ice/acetone bath set to the intended reaction temperature (e.g.,

for epoxidation). -

Hold for 30 minutes, then rapidly measure the

again.

-

Causality: Glycosylation and epoxidation reactions of glycals are highly exothermic and are typically run at cryogenic temperatures to control stereoselectivity. A solvent system that is homogeneous at

may precipitate the starting material at

References

-

ChemicalBook. 3-O-Acetyl-4,6-O-isopropylidene-D-glucal (CAS 97747-17-6) Properties and Information.1

-

Trauner, F. (2024). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Ludwig-Maximilians-University Munich. 3

-

Chemistry and Chemists. The Ramberg-Bäcklund Reaction: Synthetic Applications in Carbohydrate Chemistry.4

-

Scribd Reference Archive. Synthesis of Unsaturated Sugars: Preparation and Reactions of Glycals.2

Sources

Navigating the Lability: A Technical Guide to the Stability of Isopropylidene Protecting Groups on D-Glucal Derivatives

Introduction: The Strategic Role of Isopropylidene Groups in D-Glucal Chemistry

In the intricate landscape of carbohydrate chemistry, D-glucal and its derivatives serve as powerful and versatile building blocks for the synthesis of complex oligosaccharides, C-glycosides, and various biologically active molecules. The strategic manipulation of these scaffolds hinges on the judicious use of protecting groups to mask specific hydroxyl functionalities while others undergo chemical transformation. Among the arsenal of protecting groups, the isopropylidene group, forming a cyclic ketal (or acetonide), is a mainstay for the protection of cis- or terminal 1,2- and 1,3-diols due to its ease of installation, general stability, and predictable cleavage under specific conditions.[1][2]

This technical guide provides an in-depth analysis of the stability of isopropylidene protecting groups on D-glucal derivatives. We will explore the chemical principles governing their lability, the reaction conditions that influence their stability, and the strategic implications for multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how to effectively utilize and manage this crucial protecting group in their work with D-glucal scaffolds. The versatility of glycals in synthesis is significantly influenced by the nature of their protecting groups, which can affect the conformation and reactivity of the molecule.[3]

Synthesis and Characterization of Isopropylidene-Protected D-Glucals

The most common isopropylidene-protected D-glucal derivative is 3,4-O-isopropylidene-D-glucal . This is typically synthesized from D-glucal by reacting it with acetone or a acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. The formation of the five-membered dioxolane ring across the C3 and C4 hydroxyls is thermodynamically favored.

Experimental Protocol: Synthesis of 3,4-O-Isopropylidene-D-glucal

Materials:

-

D-glucal

-

2,2-dimethoxypropane

-

Anhydrous N,N-dimethylformamide (DMF)

-

p-toluenesulfonic acid monohydrate (p-TsOH)

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-glucal (1.0 eq) in anhydrous DMF.

-

Add 2,2-dimethoxypropane (2.0 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine until the solution is neutral.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,4-O-isopropylidene-D-glucal as a crystalline solid.

Characterization: The structure of the product should be confirmed by NMR spectroscopy. The ¹H NMR spectrum will show characteristic signals for the two methyl groups of the isopropylidene moiety, typically as two singlets in the range of δ 1.3-1.5 ppm. The ¹³C NMR spectrum will show a signal for the quaternary ketal carbon around δ 110-112 ppm.

The Chemical Basis of Isopropylidene Group Stability and Lability

Isopropylidene groups are cyclic ketals, and their stability is governed by the principles of acetal chemistry. They are generally stable under basic and neutral conditions but are labile to acidic conditions, which facilitate their hydrolytic cleavage.[4][5] The mechanism of acid-catalyzed hydrolysis proceeds through protonation of one of the ketal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which is in equilibrium with the deprotected diol and acetone.

The presence of the C1-C2 double bond in the D-glucal ring can influence the stability of the 3,4-O-isopropylidene group compared to its saturated counterparts. The endocyclic enol ether moiety affects the electron density and conformation of the pyranose ring, which in turn can modulate the rate of hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the isopropylidene group on a D-glucal derivative follows a well-established A-1 type mechanism for acetal hydrolysis.

Caption: Mechanism of acid-catalyzed hydrolysis of the isopropylidene group.

Stability Under Various Reaction Conditions: A Quantitative Overview

The stability of the 3,4-O-isopropylidene group on D-glucal is highly dependent on the specific reaction conditions. The following table summarizes its general stability profile.

| Condition Category | Reagents/Conditions | Stability of 3,4-O-Isopropylidene Group | Notes and Considerations |

| Strongly Acidic | 1% aq. H₂SO₄, reflux | Labile | Complete deprotection is typically rapid.[6] |

| Moderately Acidic | 80% Acetic Acid, RT | Labile | Slower than strong mineral acids; allows for controlled deprotection. |

| Mildly Acidic | p-TsOH (cat.), MeOH, RT | Moderately Stable to Labile | Can be used for deprotection, but prolonged reaction times may be needed. |

| Lewis Acidic | BF₃·OEt₂, TiCl₄ | Labile | Lewis acids can effectively catalyze cleavage, sometimes with high stereoselectivity in subsequent reactions.[7] |

| Basic Conditions | NaH, NaOH, K₂CO₃ | Stable | Generally robust under a wide range of basic conditions. |

| Hydrogenation | H₂, Pd/C | Stable | The isopropylidene group is stable to standard catalytic hydrogenation. |

| Oxidative Conditions | PCC, Swern, DMP | Stable | Compatible with most common oxidation reagents. |

| Glycosylation Promoters | NIS/TfOH, IDCP, DMTST | Moderately Stable to Labile | Stability depends on the acidity and temperature of the promoter system. Some acidic promoters can lead to partial or complete deprotection. |

| Fluoride Reagents | TBAF, HF·Pyridine | Stable | Isopropylidene groups are orthogonal to silyl ethers, which are cleaved by fluoride.[8] |

Orthogonal Protecting Group Strategies

The differential stability of the isopropylidene group allows for its use in orthogonal protecting group strategies, which are essential for the synthesis of complex oligosaccharides.[9] A common strategy involves the use of an acid-labile isopropylidene group in conjunction with a base-labile acyl group (e.g., acetate, benzoate) and a fluoride-labile silyl ether (e.g., TBDMS, TIPS).

Caption: Orthogonal deprotection workflow for a D-glucal derivative.

Experimental Protocol: Selective Deprotection of a Silyl Ether in the Presence of an Isopropylidene Group

Materials:

-

D-glucal derivative protected with both a silyl ether (e.g., TBDMS) and an isopropylidene group

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected D-glucal derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add TBAF solution (1.1 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the alcohol with the isopropylidene group intact.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, it is my experience that a thorough understanding of the stability of protecting groups is paramount for the successful execution of complex synthetic pathways. The isopropylidene group on D-glucal derivatives is a powerful tool when its reactivity is well understood and controlled. While generally stable to basic and nucleophilic reagents, its lability in the presence of acid necessitates careful planning, especially in glycosylation reactions where acidic promoters are often employed.

For instance, in a multi-step synthesis of an oligosaccharide, the choice of a glycosylation promoter should be made with the stability of the isopropylidene group in mind. While highly acidic promoters like NIS/TfOH can be very effective, they may lead to undesired deprotection. In such cases, milder promoters or alternative protecting group strategies should be considered. The orthogonality of the isopropylidene group with silyl ethers is particularly advantageous, allowing for the selective deprotection and functionalization of different hydroxyl groups within the same molecule. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ isopropylidene-protected D-glucals in their synthetic endeavors, paving the way for the efficient construction of complex carbohydrate-based molecules.

References

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. 2010. [Link]

-

The lewis acid mediated cleavage of chiral cyclic acetals has emerged as a useful synthetic tool for the asymmetric synthesis o. Digital CSIC. N.A. [Link]

-

Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis. Organic & Biomolecular Chemistry. 2019. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. 2017. [Link]

-

The chemistry of D‐gluconic acid derivatives. Part 1: Synthesis of 3,4;5,6‐di‐O‐isopropylidene‐D‐glucitol and 2,3. ResearchGate. 2025. [Link]

-

Advances in Protecting Groups for Oligosaccharide Synthesis. Molecules. 2020. [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. N.A. [Link]

-

Protecting Groups of Oligosaccharides. News-Medical.Net. 2019. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. 2019. [Link]

-

Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. N.A.. N.A. [Link]

-

Mechanistic Study into Free Radical-Activated Glycan Dissociations through Isotope-Labeled Cellobioses. N.A.. N.A. [Link]

-

The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. RSC Publishing. 2017. [Link]

-

Lewis Acid-Promoted Site-Selective Transformation of Glycals for the Synthesis of 1,3-Annulated-2-deoxy Glycosides. The Journal of Organic Chemistry. 2025. [Link]

-

Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. 2018. [Link]

-

1.2 Deprotection: The Concept of Orthogonal Sets. N.A.. N.A. [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. N.A. [Link]

-

Site-Selective Lewis Acid Mediated Transformation of Pseudo Glycals to 1-Deoxy-2-thioaryl/alkyl Glycosides. Thieme. 2023. [Link]

-

CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. N.A.. N.A. [Link]

-

Mechanistic studies of glycoside hydrolase substrates and inhibitors. Summit Research Repository. N.A. [Link]

-

Chemoselective hydrolysis of terminal isopropylidene acetals and subsequent glycol cleavage by periodic acid in one pot. R Discovery. 1993. [Link]

-

TBS Protecting Group: TBS Protection & Deprotection –. Total Synthesis. 2024. [Link]

-

Collection - Lewis Acid-Promoted Site-Selective Transformation of Glycals for the Synthesis of 1,3-Annulated-2-deoxy Glycosides - The Journal of Organic Chemistry. Figshare. N.A. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. N.A.. N.A. [Link]

-

selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. TSI Journals. 2009. [Link]

-

Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. 2023. [Link]

-

Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose From D-glucose. Carbohydrate Research. 2005. [Link]

-

A Mechanistic Study on the Non‐enzymatic Hydrolysis of Kdn Glycosides. ResearchGate. 2022. [Link]

-

Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. Chemical Communications. N.A. [Link]

-

Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. DergiPark. N.A. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. N.A.. N.A. [Link]

-

Protecting Group-Free Synthesis of Glycosides. N.A.. N.A. [Link]

-

1,2;3,4-Di-O-isopropylidene-L-galactose synthesis from its D-enantiomer. ResearchGate. N.A. [Link]

-

4,6-O-Isopropylidene-D-glucal. PubChem. N.A. [Link]

-

Deprotection Guide. Glen Research. N.A. [Link]

-

Enhancing glycan stability via site-selective fluorination: modulating substrate orientation by molecular design. DORA 4RI. 2021. [Link]

-

A Systematic NMR Determination of ?-D-Glucooligosaccharides, Effect of Linkage Type, Anomeric Configuration and Combination of Different Linkages Type on 13C Chemical Shifts for the Determination of Unknown Isomaltooligosaccharides. ResearchGate. 2017. [Link]

-

A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective depr…. OUCI. N.A. [Link]

-

3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol: a study of multiple weak hydrogen bonds in the solid state. Acta Crystallographica Section C: Structural Chemistry. 2021. [Link]

-

-

Aspects of stereochemistry. Part XVIII. Acidic hydrolysis of 1,2:5,6-di-O-isopropylidene-D-mannitol 3,4-cyclic sulphate and 1,3:2,4-di-O-ethylidene-D-glucitol 5,6-cyclic sulphate. Journal of the Chemical Society (Resumed). 1957. [Link]

-

-

Iron‐Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. PMC. 2025. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. tsijournals.com [tsijournals.com]

- 3. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. digital.csic.es [digital.csic.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

A Technical Guide to the Conformational Analysis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Abstract

The conformational landscape of carbohydrates is a critical determinant of their biological activity and chemical reactivity. This guide provides an in-depth technical exploration of the conformational analysis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, a versatile synthetic intermediate in carbohydrate chemistry and drug development. We will dissect the underlying stereoelectronic principles governing its three-dimensional structure, detail rigorous experimental and computational methodologies for its characterization, and discuss the implications of its conformational preferences. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of D-Glucal and its Derivatives

D-glucal and its protected derivatives are indispensable building blocks in modern carbohydrate chemistry. Their unique enol ether structure makes them valuable precursors for the synthesis of a wide array of complex carbohydrates, C-glycosides, and other glycoconjugates with significant biological activities.[1] The reactivity and stereochemical outcome of reactions involving these glycals, such as electrophilic additions and glycosylations, are profoundly influenced by the conformation of the pyranose ring.[2]

The specific derivative, 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, incorporates two key protecting groups that not only facilitate regioselective synthesis but also impose significant conformational constraints. The rigid 4,6-O-isopropylidene group locks the C5 and C6 substituents, while the 3-O-acetyl group influences the electronic environment and steric interactions around the C3 position. A thorough understanding of the conformational equilibrium of this molecule is, therefore, paramount for predicting its behavior in chemical transformations and its potential interactions with biological targets.

Foundational Principles: Conformation of the D-Glucal Ring

Unlike saturated pyranose rings that predominantly adopt stable chair conformations, the presence of the C1-C2 double bond in D-glucal derivatives forces the ring into a more distorted geometry.[3] The system is best described as existing in a dynamic equilibrium between two primary half-chair (or sofa) conformations.

The Half-Chair Conformational Equilibrium

The unsaturated six-membered ring of D-glucal can adopt two principal, interconverting half-chair conformations, designated as ⁵H₄ and ⁴H₅. In the ⁵H₄ conformation, C-5 is above and C-4 is below the plane defined by the other four ring atoms (C1, C2, C3, O). Conversely, in the ⁴H₅ conformation, C-4 is above and C-5 is below this plane. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects.

Key Stereoelectronic Factors

-

Allylic Strain (A¹,³-Strain): This is a critical factor in determining the conformational preference.[4] A¹,³-strain arises from the steric repulsion between a substituent at the allylic position (C3) and a substituent on the double bond (in this case, the pseudo-axial or pseudo-equatorial proton at C1).[5] The 3-O-acetyl group will preferentially orient itself to minimize this steric clash, which in turn favors one half-chair conformation over the other.[6]

-

Anomeric Effect: While the classical anomeric effect is absent due to the C1-C2 double bond, related stereoelectronic interactions involving the ring oxygen's lone pairs and antibonding orbitals of adjacent substituents still play a role in modulating the ring's geometry.

-

Steric Hindrance: The bulky 4,6-O-isopropylidene group significantly restricts the conformational freedom of the C4-C5-C6 portion of the molecule, influencing the overall ring pucker.

Experimental Elucidation of Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of carbohydrate derivatives.[2] A combination of one-dimensional and two-dimensional NMR experiments provides crucial information about through-bond and through-space atomic connectivities.

Proton (¹H) NMR: Coupling Constants

Vicinal proton-proton coupling constants (³JHH) are directly related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.[7] By measuring the ³J values for the ring protons, one can estimate the dihedral angles and thus deduce the predominant conformation.[8]

| Coupling Constant | Dihedral Angle (φ) | Typical Value (Hz) | Conformational Implication |

| ³J₃,₄ | H-C3-C4-H | Large (~8-10 Hz) | Indicates a pseudo-diaxial relationship between H3 and H4. |

| ³J₃,₄ | H-C3-C4-H | Small (~2-4 Hz) | Indicates a pseudo-axial/pseudo-equatorial or diequatorial relationship. |

| ³J₄,₅ | H-C4-C5-H | Varies significantly | Highly informative for distinguishing between ⁵H₄ and ⁴H₅ conformers. |

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of a nuclear spin resonance when an adjacent spin is saturated.[9] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶), making it an extremely sensitive probe of internuclear distances up to ~5 Å.[10]

For molecules in the size range of this D-glucal derivative, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over conventional NOESY, as it provides positive cross-peaks regardless of molecular weight and mitigates the issue of zero NOE enhancement that can occur for medium-sized molecules.[11]

Key NOE/ROE Correlations to Probe:

-

H1 to H3: A strong correlation would indicate a pseudo-axial orientation of the C3 substituent, bringing H3 closer to H1.

-

H3 to H5: The presence or absence of this correlation is a powerful indicator of the relative positions of these protons, which differ significantly between the ⁵H₄ and ⁴H₅ conformations.

-

H4 to H6 protons: Correlations to the protons within the isopropylidene-locked system can help define the orientation of the C4 substituent.

Step-by-Step Experimental Protocol: 2D ROESY Analysis

The following protocol outlines a self-validating system for acquiring and analyzing 2D ROESY data to determine the solution-state conformation.

1. Sample Preparation:

- Dissolve 5-10 mg of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

- Filter the solution into a high-quality 5 mm NMR tube.

- For optimal results, particularly for small molecules where the NOE can be quenched by paramagnetic oxygen, degas the sample using the freeze-pump-thaw method.[12]

2. Instrument Setup and 1D ¹H Acquisition:

- Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.[13]

- Calibrate the 90° pulse width.

3. 2D ROESY Parameter Optimization:

- Pulse Sequence: Select a standard ROESY pulse sequence (e.g., roesyesgp on Bruker systems).

- Mixing Time (mixR): This is a critical parameter. For a molecule of this size (MW ~228 g/mol ), start with a mixing time of 200-300 ms.[13] Acquire a series of spectra with varying mixing times (e.g., 150 ms, 300 ms, 500 ms) to build up an NOE curve and ensure the system is in the initial rate approximation regime, avoiding spin diffusion artifacts.[12]

- Spin-Lock Power: Use a spin-lock power level that is sufficient to prevent Hartmann-Hahn transfers (TOCSY artifacts).[12]

- Relaxation Delay (d1): Set d1 to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds).

4. Data Acquisition and Processing:

- Acquire the 2D ROESY spectrum with an appropriate number of scans (nt) and increments (ni) to achieve good signal-to-noise.[13]

- Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions and perform phase and baseline corrections.

5. Analysis and Interpretation:

- Integrate the cross-peaks and diagonal peaks.

- Compare the intensities of key cross-peaks (e.g., H1-H3, H3-H5) to known, fixed distances (e.g., geminal protons on the C6 methylene group, if resolved) for a semi-quantitative distance estimation.[14]

- Correlate the observed NOE patterns with the expected distances from molecular models of the ⁵H₄ and ⁴H₅ conformations. A strong correlation between two protons implies they are in close spatial proximity.

Computational Chemistry: A Synergistic Approach

Computational modeling provides a powerful complement to experimental data, allowing for the visualization and energy calculation of different conformations.[15]

Methodology

A robust computational workflow involves a multi-tiered approach:

-

Conformational Search: Use molecular mechanics (MM) force fields (e.g., MMFF94, GLYCAM) to perform a systematic search of the potential energy surface and identify low-energy conformers.[16]

-

Geometry Optimization and Energy Calculation: Take the low-energy conformers identified by MM and perform higher-level geometry optimizations and energy calculations using Density Functional Theory (DFT).[17] Functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31+G**) have been shown to provide reliable results for carbohydrate systems.[18]

-

NMR Parameter Prediction: Use the optimized geometries to predict NMR parameters, such as ³JHH coupling constants, which can then be directly compared with experimental values for validation.

The Conformational Equilibrium of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal

By integrating experimental and computational data, a clear picture of the conformational equilibrium emerges. The bulky 4,6-O-isopropylidene group creates significant steric demand. To alleviate this, the C5 substituent (CH₂OR) tends to adopt a pseudo-equatorial orientation. Furthermore, to minimize A¹,³-strain between the C3-OAc group and the C1-H, the C3 substituent will also favor a pseudo-equatorial position.

Both of these factors strongly favor the ⁴H₅ half-chair conformation , where both the C3 and C5 substituents can occupy pseudo-equatorial or related low-energy orientations. The alternative ⁵H₄ conformation would force at least one of these bulky groups into a more sterically hindered pseudo-axial position, incurring a significant energy penalty.

H54 [label=<

⁵H₄ Conformation

(Higher Energy)

⁵H₄ Conformation

(Higher Energy)

H45 [label=<

⁴H₅ Conformation

(Lower Energy)

⁴H₅ Conformation

(Lower Energy)

H54 -> H45 [label="⇌", fontsize=20, fontcolor="#4285F4"]; } Caption: Equilibrium between the two half-chair conformers.

Implications for Reactivity and Drug Design

The predominance of the ⁴H₅ conformation has significant stereochemical implications:

-

Electrophilic Addition: Reagents approaching the double bond will do so from the less sterically hindered face, which is dictated by the pseudo-equatorial orientation of the bulky substituents. This influences the stereochemical outcome of reactions like halogenation, epoxidation, and aziridination.

-

Glycosylation Reactions: In Ferrier-type rearrangements, the conformation of the starting glucal directly impacts the stereochemistry of the resulting 2,3-unsaturated glycoside.

-

Molecular Recognition: When designing inhibitors or probes based on this scaffold, the ⁴H₅ conformation should be considered the bioactive conformation. Docking studies and pharmacophore modeling must account for the specific spatial arrangement of functional groups in this low-energy state to predict binding affinity and selectivity accurately.[15]

Conclusion

The conformational analysis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal reveals a strong preference for the ⁴H₅ half-chair conformation in solution. This preference is driven by the need to minimize allylic strain and steric interactions involving the bulky C3 and C5 substituents. A synergistic approach, combining high-resolution NMR techniques like ROESY with robust computational modeling, provides a comprehensive and validated understanding of its three-dimensional structure. This knowledge is fundamental for rationally designing stereoselective syntheses and for the development of novel carbohydrate-based therapeutics.

References

- Diva-Portal.org. (n.d.). Exploring Carbohydrate Conformations and Linkages Using Molecular Modelling Approach.

- PMC. (n.d.). Computational carbohydrate chemistry: what theoretical methods can tell us.

- PMC. (2026, February 3). Capturing Carbohydrate Conformations and Hydration Interactions with a Polarizable Bond Dipole Potential.

- ScienceDirect. (n.d.). Computational modeling of protein-carbohydrate interactions: Current trends and future challenges.

- ACS Publications. (2009, March 4). Evaluation of Density Functionals and Basis Sets for Carbohydrates | Journal of Chemical Theory and Computation.

- PMC. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES.

- PMC. (2018, April 30). Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose.

- RSC Publishing. (n.d.). Structure and conformation of tri-O-acetyl-D-glucal dimer in solid state and in solution - Mendeleev Communications.

- Stanford University NMR Facility. (n.d.). roesy.

- ResearchGate. (2025, August 7). Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts.

- Wikipedia. (n.d.). Allylic strain.

- University of California, San Diego. (2018, August 8). NOE Experiments on the Bruker 400 and 500.

- PMC. (2014, July 10). Dissecting conformational contributions to glycosidase catalysis and inhibition.

- ACS Publications. (2009, July 29). One-Dimensional ROESY Experiments with Full Sensitivity and Reliable Cross-Peak Integration When Applied to Natural Products.

- IU NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).

- PMC. (n.d.). Reference-free NOE NMR analysis.

- ResearchGate. (2025, August 6). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates.

- ResearchGate. (n.d.). Allylic 1,3-strain as a controlling factor in stereoselective transformations.

- University of California, Davis. (n.d.). Nuclear Overhauser Effect (NOE).

- Scribd. (n.d.). Allylic Strain | PDF | Conformational Isomerism | Stereochemistry.

- Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane.

Sources

- 1. Dissecting conformational contributions to glycosidase catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Allylic strain - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Stanford University NMR Facility [web.stanford.edu]

- 14. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Capturing Carbohydrate Conformations and Hydration Interactions with a Polarizable Bond Dipole Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glycosciences.fr [glycosciences.fr]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Strategic Application of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal in Modern Carbohydrate Synthesis

Executive Summary: In the intricate field of carbohydrate chemistry, the precise construction of glycosidic linkages and the synthesis of complex oligosaccharides demand a sophisticated toolkit of versatile building blocks.[1][2] Among these, protected glycals—cyclic enol ether derivatives of sugars—have emerged as exceptionally valuable intermediates.[3] This guide focuses on 3-O-Acetyl-4,6-O-isopropylidene-D-glucal, a strategically engineered glycosyl donor. The isopropylidene group at the 4,6-positions imparts conformational rigidity and allows for selective deprotection, while the 3-O-acetyl group serves as an excellent leaving group in key transformations. This combination makes it a premier substrate for the Ferrier rearrangement, providing a reliable and stereoselective route to 2,3-unsaturated glycosides, which are themselves pivotal precursors for a wide array of bioactive molecules, including modified nucleosides and complex natural products.[4][5]

Introduction: The Strategic Imperative of Protecting Groups and Glycal Chemistry

The synthesis of complex carbohydrates is a formidable challenge due to the multiple hydroxyl groups of similar reactivity present on a monosaccharide unit.[6] To achieve regioselective and stereoselective glycosidic bond formation, a meticulous strategy of protecting group manipulation is essential.[6][7] Orthogonally protected building blocks, which allow for the selective deprotection of one functional group in the presence of others, are the cornerstone of modern oligosaccharide synthesis.[7]

Glycals, which possess a double bond between carbons 1 and 2 of the pyranose ring, are powerful synthons in this context.[3] Their unique electronic structure allows them to act as versatile glycosyl donors and to undergo a range of synthetically useful transformations. 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is a prime example of a rationally designed glycal.

-

The 4,6-O-Isopropylidene Acetal: This cyclic protecting group serves a dual purpose. It simultaneously protects the primary C-6 hydroxyl and the secondary C-4 hydroxyl groups. More importantly, it locks the pyranose ring in a more rigid conformation, which can significantly influence the stereochemical outcome of reactions at the anomeric center.

-

The 3-O-Acetyl Ester: This group is not merely a protecting group; it is an activating group. In the presence of a Lewis acid, it functions as a competent leaving group, facilitating the formation of a key reactive intermediate required for glycosylation.

This guide elucidates the synthesis, core reactivity, and strategic applications of this pivotal building block for professionals engaged in carbohydrate synthesis and drug development.

Synthesis and Characterization

The preparation of protected glycals like 3-O-Acetyl-4,6-O-isopropylidene-D-glucal typically begins with a readily available starting material such as D-glucose. The synthesis of the parent glycal, 3,4,6-tri-O-acetyl-D-glucal, often involves the reductive elimination of a per-O-acetylated glycosyl halide with zinc dust.[8] Subsequent selective deacetylation followed by acetal protection and re-acetylation at the C-3 position yields the target compound.

Illustrative Synthetic Workflow:

Caption: General synthetic pathway to the target glycal.

Characterization is typically performed using standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry, while IR spectroscopy can identify key functional groups like the ester carbonyl (around 1740 cm⁻¹) and the C=C double bond.[8]

Core Reactivity: The Ferrier Rearrangement

The most significant reaction of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is the Ferrier (Type I) rearrangement. This powerful transformation, typically catalyzed by a Lewis acid, converts the glycal into a 2,3-unsaturated glycoside through a combined nucleophilic substitution and allylic shift.[9][10]

Mechanistic Rationale

The accepted mechanism proceeds through a resonance-stabilized allyloxycarbenium ion intermediate.[9][11]

-

Activation: A Lewis acid (e.g., BF₃·OEt₂, InCl₃, SnCl₄) coordinates to the oxygen of the 3-O-acetyl group, enhancing its leaving group ability.[4][12]

-

Formation of the Allyloxycarbenium Ion: The activated acetyl group departs, leading to the formation of a delocalized cation (an allyloxycarbenium ion), where the positive charge is shared between C-1 and C-3.[11]

-

Nucleophilic Attack: A nucleophile (typically an alcohol or phenol) attacks the anomeric carbon (C-1) from the α- or β-face. This step is often thermodynamically controlled, with the α-anomer frequently being the major product due to the stabilizing influence of the anomeric effect.[13]

Caption: Simplified mechanism of the Ferrier rearrangement.

Causality in Experimental Design

The choice of catalyst is critical and is not arbitrary. Strong Lewis acids like SnCl₄ can drive the reaction quickly even at low temperatures, while milder catalysts like InCl₃ or various metal triflates may offer better functional group tolerance.[4][9] The solvent can also play a role, with non-coordinating solvents like dichloromethane or toluene being common choices to avoid competition with the nucleophile.

Key Synthetic Applications and Protocols

The primary utility of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is as a robust glycosyl donor for generating 2,3-unsaturated glycosides, which are valuable chiral intermediates for a variety of biologically active molecules.[4][13]

Synthesis of 2,3-Unsaturated O-Glycosides

This is the classic application of the Ferrier rearrangement. A wide range of alcohols and phenols can serve as nucleophiles.

Data Summary: Representative Conditions for the Ferrier Rearrangement

| Catalyst | Nucleophile | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |

| BF₃·OEt₂ | Isopropanol | Dichloromethane | RT | 24 h | 95 | N/A | [9] |

| SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [9] |

| InCl₃ | Methanol | Dichloromethane | RT | 15 min | 94 | 7:1 | [4][9] |

| La(NO₃)₃·6H₂O | Benzyl Alcohol | Solvent-free | RT | 20 min | 95 | α only | [4] |

| 3,5-DNBA | Benzyl Alcohol | Acetonitrile | 80 | 2 h | 81 | α only | [13] |

Experimental Protocol: Lanthanum(III) Nitrate Catalyzed Synthesis of an Alkyl 2,3-Unsaturated Glucopyranoside [4]

This protocol represents a mild, efficient, and environmentally conscious approach.

-

Setup: To a clean, dry round-bottom flask, add 3-O-Acetyl-4,6-O-isopropylidene-D-glucal (1 mmol, 1 equiv.).

-

Reagent Addition: Add the desired alcohol nucleophile (e.g., benzyl alcohol, 1.1 mmol, 1.1 equiv.).

-

Catalyst Introduction: Add lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (0.05 mmol, 5 mol%).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is performed under solvent-free conditions.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting glycal is consumed (typically 20-60 minutes).

-

Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the pure 2,3-unsaturated glycopyranoside.

Epoxidation for the Synthesis of 1,2-Anhydrosugars

The double bond of the glycal can be epoxidized to form 1,2-anhydrosugars, which are highly reactive and valuable intermediates for oligosaccharide synthesis.[14][15] Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a highly effective reagent for this transformation.[14][15]

Experimental Protocol: In Situ DMDO Epoxidation of a Protected Glucal [14]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the protected glycal (e.g., a benzyl-protected analogue, 7.21 mmol) in a biphasic mixture of dichloromethane (30 mL), acetone (3 mL), and saturated aqueous sodium bicarbonate (50 mL). Cool the flask in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Oxone® (14.42 mmol, 2 equiv.) in water (35 mL). Add this solution dropwise to the vigorously stirred, cooled glycal solution over 15 minutes. The bicarbonate solution is crucial to maintain a pH ≥ 8.

-

Reaction: Stir the mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Separate the organic phase. Extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfite (Na₂SO₃), and concentrate under reduced pressure to afford the 1,2-anhydro sugar, which is often pure enough for subsequent steps. The reaction typically proceeds in near-quantitative yield.[14]

Conclusion and Future Outlook

3-O-Acetyl-4,6-O-isopropylidene-D-glucal is more than a simple protected sugar; it is a strategic building block engineered for high-value chemical transformations. Its utility is centered on its predictable and efficient participation in the Ferrier rearrangement, providing a reliable entry point to the versatile class of 2,3-unsaturated glycosides. The protocols derived from its chemistry are robust and have been optimized to use milder, more efficient catalysts, aligning with the goals of modern green chemistry. As the demand for complex carbohydrates in drug discovery and glycobiology grows, the strategic application of well-designed building blocks like this protected glycal will remain indispensable for advancing the frontiers of chemical synthesis.[16][17]

References

- Stereoselective Synthesis of 2,3-Unsaturated O-Aryl Glycosides from Glycals using Tris(pentafluorophenyl)borane as Catalyst. SSRN Electronic Journal.

- Ferrier carbocyclization. Wikipedia.

- Ferrier rearrangement. Wikipedia.

- Ferrier carbocyclization. Source not specified.

- Progress in the Synthesis of 2,3-unsaturated Glycosides. Bentham Science Publisher.

- Stereoselective synthesis of 2,3-unsaturated O-aryl glycosides from glycals using Tris(pentafluorophenyl)borane as catalyst. PubMed.

- Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement. PMC.

- Ferrier Rearrangement. Chem-Station Int. Ed.

- Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC.

- Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Open Access Journals - Research and Reviews.

- Synthetic Strategies for Bioactive Oligosaccharides. MDPI.

- WO2000042057A1 - Protecting groups for carbohydrate synthesis. Google Patents.

- Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC.

- Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate.

- Ferrier Reaction. Thermo Fisher Scientific - US.

- Reaction of D-glycals derivatives with Carbohydrate azides derivatives Via. Source not specified.

- Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal.

- Synthesis of Complex Carbohydrates. National Agricultural Library - USDA.

- Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. ResearchGate.

- Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source not specified.

- Synthesis of Bradyrhizose from 3,4,6‐tri‐O‐acetyl‐D‐glucal. ResearchGate.

- Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses.

- Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC.

- Discovery of 4,6- O-Thenylidene-β-d-glucopyranoside-(2″-acetamido, 3″-acetyl-di- S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K. PubMed.

- Carbohydrate Chains in Glycobiology. Creative Biolabs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nal.usda.gov [nal.usda.gov]

- 3. rroij.com [rroij.com]

- 4. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2000042057A1 - Protecting groups for carbohydrate synthesis - Google Patents [patents.google.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferrier Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbohydrate Chains in Glycobiology - Creative Biolabs [creative-biolabs.com]

D-Glucal Derivatives in Advanced Synthesis: A Technical Guide to Methodologies and Applications

Executive Summary

D-Glucal, an unsaturated chiral monosaccharide characterized by an enolic double bond within its pyranose ring, serves as a highly versatile chiral synthon in modern organic synthesis[1]. Its unique structural topology allows for precise stereochemical control, making it an indispensable building block in the development of complex drug scaffolds, biologically active glycosides, and advanced biodegradable polymers. This whitepaper provides an in-depth mechanistic analysis of D-glucal derivatization, bridging foundational carbohydrate chemistry with field-proven experimental protocols.

Structural Dynamics and Reactivity Principles

The reactivity of D-glucal is fundamentally dictated by its enol-ether moiety. This electron-rich double bond is highly susceptible to electrophilic activation, leading to the formation of a transient allylic oxocarbenium ion. The stabilization of this intermediate is the thermodynamic driver for the two most critical transformations in glycal chemistry: the Ferrier rearrangement and C-2 functionalization[2]. By manipulating the activating catalyst and the nucleophilic acceptor, application scientists can direct the stereochemical outcome of these reactions to favor specific anomers (typically α-selectivity due to quasi-axial attack)[3].